1-(3-溴苯基)咪唑

描述

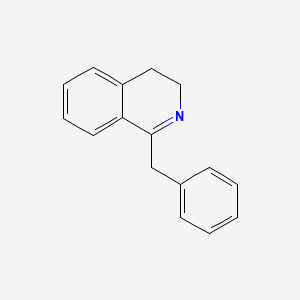

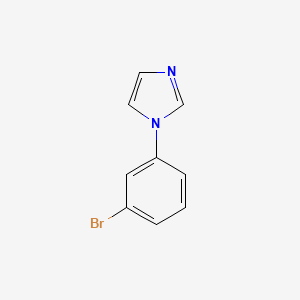

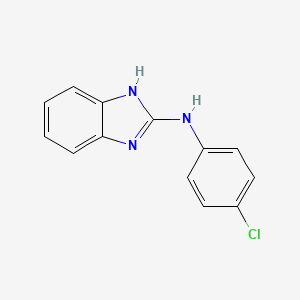

1-(3-Bromophenyl)imidazole is a compound with the molecular formula C9H7BrN2 . It is a structure that, despite being small, has a unique chemical complexity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among the two nitrogen atoms, one carries a hydrogen atom and is a pyrrole-type nitrogen atom, while the other is a pyridine-type nitrogen atom .Chemical Reactions Analysis

The formation of certain compounds was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular SNAr reaction .Physical And Chemical Properties Analysis

The structural features of the imidazole ring enhance their ability to form multiple drug–ligand interactions via hydrogen bonds, van der Waals, and hydrophobic forces . The imidazole core scaffold is a part of several naturally derived compounds, such as histamine, histidine, biotin, alkaloids, and nucleic acid, and a part of multiple classes of FDA-approved drugs .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3-Bromophenyl)imidazole, focusing on six unique fields:

Pharmaceutical Applications

1-(3-Bromophenyl)imidazole has shown significant potential in the pharmaceutical industry due to its diverse biological activities. It is being researched for its antimicrobial properties, showing effectiveness against various bacterial strains . Additionally, its structure allows for modifications that can enhance its activity as an antifungal and antiviral agent .

Catalysis

In the field of catalysis, 1-(3-Bromophenyl)imidazole is utilized as a ligand in transition metal-catalyzed reactions . Its ability to stabilize metal complexes makes it valuable in cross-coupling reactions and oxidation processes . This application is crucial for developing more efficient and selective catalytic systems in organic synthesis.

Material Science

1-(3-Bromophenyl)imidazole is being explored for its applications in material science, particularly in the development of organic semiconductors . Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . These materials are essential for advancing flexible and lightweight electronic devices.

Environmental Chemistry

In environmental chemistry, 1-(3-Bromophenyl)imidazole is studied for its role in pollutant degradation . It can act as a catalyst in the breakdown of harmful organic compounds in water and soil, contributing to environmental remediation efforts . This application is vital for developing sustainable methods to manage environmental pollution.

Agricultural Chemistry

The compound is also being researched for its potential as a plant growth regulator and pesticide . Its ability to influence plant growth and protect crops from pests makes it a valuable tool in agricultural chemistry . This application helps in improving crop yields and reducing the reliance on traditional chemical pesticides.

Biochemical Research

In biochemical research, 1-(3-Bromophenyl)imidazole is used as a probe to study enzyme mechanisms and interactions. Its structure allows it to bind to specific enzyme sites, providing insights into enzyme inhibition and activation processes . This application is crucial for understanding biochemical pathways and developing new therapeutic agents.

作用机制

Target of Action

1-(3-Bromophenyl)imidazole is a derivative of imidazole, a five-membered heterocyclic compound that contains two nitrogen atoms . Imidazole and its derivatives have been found to interact with a variety of targets, including enzymes such as monomeric sarcosine oxidase , nicotinate-nucleotide-dimethylbenzimidazole phosphoribosyltransferase , and myoglobin . These targets play crucial roles in various biological processes, including metabolism and oxygen transport .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function . The bromophenyl group in 1-(3-Bromophenyl)imidazole may enhance its binding affinity to its targets, but further studies are needed to confirm this hypothesis.

Biochemical Pathways

Imidazole and its derivatives are involved in several biochemical pathways. For instance, imidazole is a key component in the biosynthesis of histidine and purines , two essential biomolecules

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, suggesting good bioavailability . The bromophenyl group may affect the compound’s pharmacokinetic properties, potentially enhancing its lipophilicity and thus its ability to cross biological membranes.

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, includingantibacterial , antimycobacterial , anti-inflammatory , and antitumor activities . The bromophenyl group in 1-(3-Bromophenyl)imidazole may confer additional biological activities, but this requires further investigation.

Action Environment

The action of 1-(3-Bromophenyl)imidazole, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the imidazole ring is amphoteric, meaning it can act as both an acid and a base, which could influence its activity under different pH conditions . The bromophenyl group may also interact with other molecules in the environment, potentially affecting the compound’s stability and efficacy.

安全和危害

未来方向

The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

属性

IUPAC Name |

1-(3-bromophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGKDYCNOGZPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309961 | |

| Record name | 1-(3-bromophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)imidazole | |

CAS RN |

25372-02-5 | |

| Record name | NSC220208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-bromophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-](/img/structure/B3050283.png)